molecular formula C18H36O B125625 Elaidyl alcohol CAS No. 506-42-3

Elaidyl alcohol

Cat. No.: B125625
CAS No.: 506-42-3
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-MDZDMXLPSA-N
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Description

Elaidyl alcohol, also known as trans-9-octadecenol, is a monounsaturated fatty alcohol with the molecular formula C18H36O. It is derived from elaidic acid and is characterized by the presence of a trans double bond between the ninth and tenth carbon atoms in its carbon chain. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Biochemical Analysis

Cellular Effects

It is known to be active against certain viruses , suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Detailed information on these effects is currently lacking.

Molecular Mechanism

It is known to exert effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaidyl alcohol is primarily synthesized through the selective hydrogenation of elaidic acid. The process involves the use of a catalyst, such as ruthenium-tin-alumina, under specific reaction conditions. The optimal conditions for this reaction include a temperature of 250°C and a pressure of 5.6 MPa. The catalyst preparation methods, including sol-gel, impregnation, and coprecipitation, significantly affect the activity and selectivity of the catalyst .

Industrial Production Methods

In industrial settings, this compound is produced by the hydrogenation of elaidic acid using high-pressure hydrogen and a suitable catalyst. The process is optimized to achieve high yields and selectivity, ensuring the efficient conversion of elaidic acid to this compound.

Chemical Reactions Analysis

Types of Reactions

Elaidyl alcohol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form elaidic acid.

    Reduction: It can be reduced to form stearyl alcohol.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Elaidic acid.

    Reduction: Stearyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Elaidyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in organic synthesis.

    Biology: this compound is used in the study of lipid membranes and their properties. It is also active against certain viruses, such as herpes simplex virus 2.

    Medicine: Research has shown its potential in antiviral applications, particularly against enveloped viruses.

    Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Oleyl alcohol: A cis isomer of elaidyl alcohol with similar chemical properties but different biological activities.

    Stearyl alcohol: A saturated fatty alcohol with no double bonds.

    Linoleyl alcohol: A polyunsaturated fatty alcohol with multiple double bonds.

Uniqueness

This compound is unique due to its trans double bond, which imparts distinct physical and chemical properties compared to its cis isomer, oleyl alcohol. This structural difference influences its interactions with lipid membranes and its biological activity .

Properties

IUPAC Name

(E)-octadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSTYHKOOCGGFT-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014859
Record name Octadecen-1-ol
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Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-42-3, 26446-12-8
Record name Elaidyl alcohol
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Record name Elaidic alcohol
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Record name Octadecen-1-ol
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Record name Elaidyl alcohol
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Record name Octadecen-1-ol
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Record name Octadecen-1-ol
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Record name (E)-octadec-9-enol
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Record name ELAIDIC ALCOHOL
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Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of elaidyl alcohol in fungal infection?

A: Research suggests that this compound, similar to oleyl alcohol, can stimulate infection structure formation in the fungus Magnaporthe grisea on non-inductive surfaces []. This finding highlights the potential role of unsaturated fatty alcohols in fungal pathogenesis.

Q2: How does this compound affect appressorium formation in Magnaporthe grisea?

A: this compound, along with other monounsaturated fatty acids, can inhibit appressorium formation in Magnaporthe grisea on both inductive and non-inductive surfaces []. This inhibitory effect is thought to be competitive with the inducing agent and is influenced by the concentration of this compound and the type of surface.

Q3: Are there any studies on the use of this compound in drug delivery systems?

A: While not explicitly mentioned in the provided research, one study explored the use of this compound in a topical formulation for betamethasone dipropionate delivery []. Although oleyl alcohol was chosen for further development due to its balance of drug retention and low systemic absorption [], the inclusion of this compound in the initial formulation screening suggests potential applications in drug delivery systems, warranting further investigation.

Q4: What analytical techniques have been used to study this compound?

A4: Several analytical techniques have been employed in the research of this compound. These include:

  • Monolayer studies []: These studies investigate the behavior of this compound at interfaces, providing insights into its surface properties.
  • Chromatographic methods (e.g., LC-MS/MS) []: These techniques are used to separate, identify, and quantify this compound and its potential metabolites in complex mixtures.

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